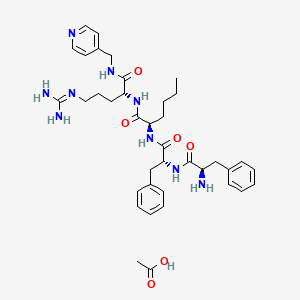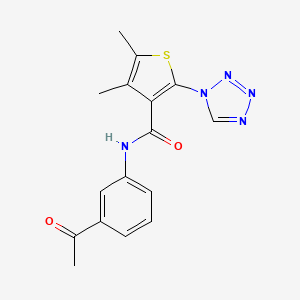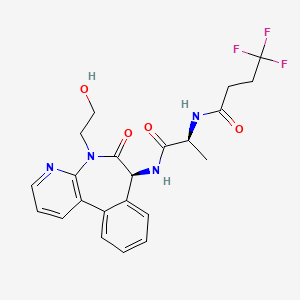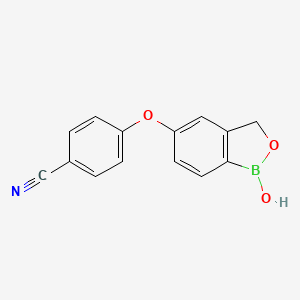
Cyanine5 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5 maleimide is a mono-reactive dye which selectively couples with thiol groups (for example, with cysteines in peptides and proteins) to give labeled conjugates. Cyanine5 is an analog of Cy5®, a common fluorophore which is compatible with various instrumentation like microscopes, imagers, and fluorescence readers. For the labeling of antibodies and sensitive proteins we recommend to use the water soluble sulfo-Cyanine5 maleimide.
Applications De Recherche Scientifique
Protein Modification and Bioconjugation
Reversible Cysteine Modification : The maleimide motif is widely used for selective chemical modification of cysteine residues in proteins. Mono- and dibromomaleimides have been used for reversible cysteine modification, offering opportunities for up to three points of attachment and the potential to regenerate the unmodified protein (Smith et al., 2010).
Improved Photon Budget of Fluorophores : In bioconjugation, Cyanine3/5 dye conjugates via maleimide-thiol and amide linkages show a significant difference in photobleaching, with thioether linkages exhibiting more severe photobleaching than amide linkers. Strategies to increase the total emitted photons by 1.5-3 fold using different linkers have been explored (Zhang et al., 2023).
Fluorescence and Imaging Applications
Fluorescent Probes for Bioimaging : The maleimide group in N-[4-Methylcoumarin-7-yl] maleimide can recognize cysteine as an ‘OFF–ON’ fluorescent probe. This specific recognition depends on the structural and acidic differences of biothiol itself and has applications in detecting Cys in living cells (Yang et al., 2015).
Multicolor Protein FRET Studies : Site-specific fluorescence probes, including a coumarin maleimide (Mcm-Mal) that is fluorogenic upon reaction with cysteine, can be used for Förster resonance energy transfer (FRET) studies. This allows for measuring distances within proteins in the 15-40 Å range and can be combined with tryptophan fluorescence for multicolor FRET to monitor multiple interactions (Ferrie et al., 2017).
Advanced Materials and Drug Delivery
Hydrogel Formation and Drug Release : The Diels-Alder [4 + 2] cycloaddition between furan- and maleimide-functional polyanions has been used to form cross-linked synthetic polymer hydrogels. These hydrogels demonstrate potential for drug release applications and can be tailored in terms of mechanical properties and equilibrium swelling (Stewart et al., 2016).
Maleimide-Modified pH-Sensitive Liposomes : Maleimide has been used to modify the surface of liposomes, creating advanced drug delivery systems. These modifications have shown remarkable improvement in drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity (Li & Takeoka, 2013).
Propriétés
Numéro CAS |
1437872-46-2 |
|---|---|
Nom du produit |
Cyanine5 maleimide |
Nom IUPAC |
3H-Indolium, 2-[5-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl- |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
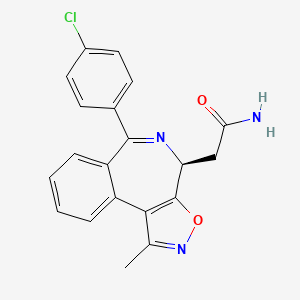
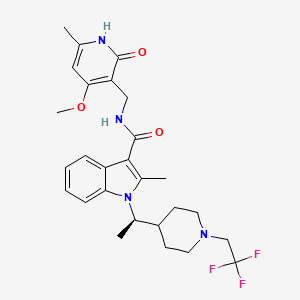
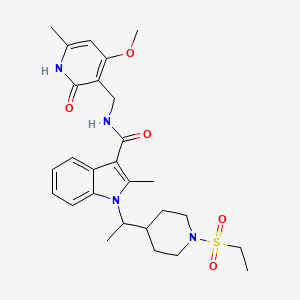
![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)
